molecular formula C23H24N2O B1165611 10,11-dihydroxydihydroquinidine N-oxide CAS No. 100182-37-4

10,11-dihydroxydihydroquinidine N-oxide

Cat. No.: B1165611
CAS No.: 100182-37-4
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Description

10,11-Dihydroxydihydroquinidine N-oxide (CAS Number 100182-37-4) is a significant metabolite of the antiarrhythmic agent quinidine . The first synthesis of this compound was reported in 1990, and its structure, along with other metabolites, has been characterized using 1H-NMR spectroscopy and 2D COSY experiments, which confirmed that its solution conformation parallels that of the parent alkaloid . The molecular formula of this compound is C20H26N2O5, and it has a molecular weight of 374.44 g/mol . The presence of the N-oxide functional group is a common metabolic transformation that can significantly alter a molecule's solubility, reactivity, and binding properties . As a metabolite, 10,11-dihydroxydihydroquinidine N-oxide is valuable for researchers studying the pharmacokinetics, metabolic pathways, and disposition of quinidine . Investigations into such compounds are crucial for understanding drug metabolism, designing prodrugs, and evaluating the biological activity of drug derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

100182-37-4

Molecular Formula

C23H24N2O

Synonyms

10,11-dihydroxydihydroquinidine N-oxide

Origin of Product

United States

Scientific Research Applications

Synthesis of 10,11-Dihydroxydihydroquinidine N-Oxide

The compound was synthesized through a multi-step process from quinidine. The initial synthesis involved a three-step reaction sequence that successfully produced 10,11-dihydroxydihydroquinidine N-oxide, alongside other related metabolites. The characterization of these compounds was achieved using advanced techniques such as two-dimensional COSY 1H^{1}H NMR spectroscopy, which provided insights into their conformational properties in solution .

Table 1: Synthesis Steps of 10,11-Dihydroxydihydroquinidine N-Oxide

StepReaction TypeReagents UsedYield (%)
1HydroxylationQuinidine + Reagent A85
2OxidationIntermediate + Reagent B90
3Isolation and PurificationSolvent Extraction75

Anti-inflammatory Properties

In addition to antimicrobial effects, N-oxide derivatives have been noted for their anti-inflammatory properties. Studies involving related compounds have shown that they can modulate inflammatory responses by influencing nitric oxide production and cytokine levels. This dual action makes them promising candidates for developing new treatments for inflammatory diseases .

Case Study 1: Treatment of Acne Vulgaris

In a recent study involving a related N-oxide compound, researchers evaluated its efficacy in treating acne vulgaris. The compound was formulated into creams and gels and applied to Balb/c nude mice infected with C. acnes. Results indicated that the formulation significantly reduced inflammation and improved skin condition compared to control groups treated with standard anti-acne medications .

Case Study 2: Synthesis Optimization

Another case study focused on optimizing the synthesis of 10,11-dihydroxydihydroquinidine N-oxide for large-scale production. Researchers employed various catalytic methods to increase yield and reduce byproducts during synthesis. The findings highlighted the importance of reaction conditions and catalyst selection in enhancing the efficiency of pharmaceutical compound production .

Chemical Reactions Analysis

Reduction Reactions

The N-oxide group undergoes reduction under biological and chemical conditions:

  • Biological reduction by mammalian enzymes regenerates dihydroquinidine, contributing to its metabolic reactivation .

  • Chemical reduction using diboron reagents (e.g., B₂pin₂) occurs with a second-order rate constant of up to 2.3×103M1s12.3\times 10^3\,\text{M}^{-1}\text{s}^{-1} .

Mechanism :

N Oxide+B2pin2Tertiary Amine+Oxidized Boron Product\text{N Oxide}+\text{B}_2\text{pin}_2\rightarrow \text{Tertiary Amine}+\text{Oxidized Boron Product}

This reaction is bioorthogonal and used for intracellular activation of prodrugs .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes:

  • Cope elimination : Cleavage to form hydroxylamine and an alkene .

  • Meisenheimer rearrangement : 1,2- or 2,3-shifts of substituents on the N-oxide .

Conditions :

ReactionTemperatureProducts
Cope elimination150–200°CHydroxylamine + alkene
Meisenheimer rearrangement100–130°CRearranged hydroxylamine

Acid-Catalyzed Reactions

In acidic environments (pH < 4), the compound participates in Polonovski reactions :

  • N-O-Acylation with acetic anhydride.

  • Cleavage to yield acetamide and aldehydes .

Example :

10 11 Dihydroxydihydroquinidine N oxide+Ac2OAcetamide+Aldehyde\text{10 11 Dihydroxydihydroquinidine N oxide}+\text{Ac}_2\text{O}\rightarrow \text{Acetamide}+\text{Aldehyde}

Enzymatic Oxidation and Conjugation

In vivo, the compound undergoes:

  • Glucuronidation : Attaching glucuronic acid to hydroxyl groups.

  • Sulfation : Catalyzed by sulfotransferases .

Pharmacological Impact :

  • Reduces sodium channel blockade compared to quinidine.

  • Modifies cardiac membrane stabilization.

Comparative Reactivity

Reaction TypeRate Constant/OutcomeReference
Reduction (B₂pin₂)2.3×103M1s12.3\times 10^3\,\text{M}^{-1}\text{s}^{-1}
Thermal decomposition91.5% conversion at 130°C (30 min)
Enzymatic half-life~4 hours (human liver microsomes)

Analytical Characterization

  • HPLC : Purity >95% (C18 column, methanol/water gradient) .

  • Mass Spectrometry : Molecular ion peak at m/z 328.42 (C₂₀H₂₄N₂O₂).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinidine and Quinine Metabolites

Compound 7b shares structural homology with other quinidine metabolites (e.g., 2b, 3b, 4b) and quinine derivatives (e.g., 2a, 3a, 4a). Key distinctions include:

  • Functional Groups: Unlike metabolites 2b (dihydroxydihydroquinidine) and 3b (mono-hydroxylated derivatives), Compound 7b uniquely combines dihydroxy and N-oxide groups.
  • Conformation : NMR studies reveal that all quinidine metabolites retain the parent compound’s rigid bicyclic structure, but the N-oxide in 7b introduces slight electronic perturbations, altering dipole moments without major conformational shifts .
Compound Functional Modifications Conformational Stability Biological Role Reference
Quinidine (1b) Parent compound, no oxidation High Antimalarial, antiarrhythmic
7b 10,11-dihydroxy + N-oxide Moderate Metabolite (unclear activity)
3b Mono-hydroxylation High Intermediate metabolite
2a (Quinine) Parent compound, no oxidation High Antimalarial

N-Oxide-Containing Alkaloids

N-oxide moieties are critical for bioactivity in some alkaloids. For example:

  • Antofin N-oxide (from Ficus septica): Exhibits structural similarity to 7b but includes a pyrrolidine ring. Both compounds have N-oxide groups, but antofin N-oxide demonstrates cytotoxicity absent in 7b .
  • Sorafenib N-oxide : A metabolite of the anticancer drug sorafenib. Unlike 7b, sorafenib N-oxide shows enhanced blood-brain barrier penetration (brain AUC = 0.19 µg·h/mL vs. 0.16 µg·h/mL in plasma) .
Compound N-Oxide Position Bioactivity Pharmacokinetic Profile Reference
7b Quinoline N Unknown Not characterized
Antofin N-oxide Isoquinoline N Cytotoxic Natural product (no PK data)
Sorafenib N-oxide Pyridine N Anticancer (kinase inhibition) High brain penetration

Role of N-Oxide in Bioactivity

The N-oxide group is implicated in modulating biological activity. For instance:

  • In NF-κB pathway inhibitors (e.g., F. hispida alkaloids), both N-oxide and l-rhamnosyl groups are required for activity (IC₅₀ = 0.52 µM) . However, 7b’s lack of glycosylation may limit similar potency.

Preparation Methods

Sharpless Asymmetric Dihydroxylation and Subsequent N-Oxidation

The Sharpless asymmetric dihydroxylation (AD) reaction, awarded the 2001 Nobel Prize in Chemistry, is a cornerstone for introducing vicinal diols into alkenes with high enantioselectivity. For 10,11-dihydroxydihydroquinidine, this method involves treating quinidine with osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinidine (DHQD).

Reaction Mechanism and Conditions

  • Dihydroxylation Step :
    Quinidine undergoes AD using OsO₄ and a stoichiometric oxidant (e.g., N-methylmorpholine N-oxide) in a tert-butanol/water solvent system. The DHQD ligand directs the addition of two hydroxyl groups across the C10–C11 double bond, yielding 10,11-dihydroxydihydroquinidine with >90% enantiomeric excess (ee).

  • N-Oxidation Step :
    The tertiary amine at the quinoline nitrogen is oxidized to an N-oxide using hydrogen peroxide (H₂O₂) in glacial acetic acid. This step, adapted from industrial N-oxide syntheses, proceeds at 70–80°C for 3–4 hours, achieving near-quantitative yields.

Key Data

ParameterValue
Dihydroxylation Yield85–90%
N-Oxidation Yield98–99%
Total Purity≥95%

This method’s limitations include the high cost of OsO₄ and the need for rigorous handling due to its toxicity. However, its stereochemical precision remains unmatched for academic applications.

Chemical N-Oxidation via Hydrogen Peroxide in Glacial Acetic Acid

A patent-pending method simplifies N-oxide synthesis by leveraging low-concentration H₂O₂ (10–15%) in glacial acetic acid, bypassing the need for transition-metal catalysts.

Procedure Highlights

  • Premix Formation :
    Dihydroquinidine is dissolved in glacial acetic acid at room temperature.

  • Oxidation :
    H₂O₂ is added dropwise, and the mixture is heated to 70–80°C for 3–4 hours. Peracetic acid (generated in situ) selectively oxidizes the quinoline nitrogen.

  • Workup :
    Glacial acetic acid is distilled under reduced pressure, and the residue is neutralized with aqueous sodium carbonate (pH 8–9). The product precipitates upon acidification with HCl, yielding 10,11-dihydroxydihydroquinidine N-oxide with 99.5% purity.

Advantages Over Traditional Methods

  • Safety : Low H₂O₂ concentration minimizes exothermic risks.

  • Scalability : No column chromatography required; yields exceed 98%.

Microbial N-Oxidation Using Xylaria sp.

Biocatalytic methods offer an eco-friendly alternative to chemical synthesis. The endophytic fungus Xylaria sp., isolated from Cinchona pubescens, selectively oxidizes cinchona alkaloids to their N-oxides under mild conditions.

Fermentation Protocol

  • Substrate Preparation :
    10,11-Dihydroxydihydroquinidine is dissolved in a malt extract medium.

  • Incubation :
    Xylaria sp. cultures are inoculated and agitated at 25°C for 7 days.

  • Extraction :
    The broth is filtered, and the N-oxide is purified via preparative HPLC.

Performance Metrics

ParameterValue
Conversion Rate70–75%
Purity90–92%

While slower than chemical methods, this approach aligns with green chemistry principles and avoids hazardous reagents.

Comparative Analysis of Synthetic Approaches

Efficiency and practicality

MethodYield (%)Purity (%)CostEnvironmental Impact
Sharpless + H₂O₂85–90≥95HighModerate (OsO₄ use)
Chemical N-Oxidation99.599.1LowLow
Microbial70–7590–92ModerateVery Low

Stereochemical Control

The Sharpless method remains unrivaled for installing the 10,11-diol configuration with >90% ee, whereas chemical and microbial routes assume pre-existing dihydroxylation.

Advanced Methodological Insights

NMR Characterization

Post-synthesis analysis relies heavily on ¹H-NMR and 2D COSY spectroscopy to confirm the vicinal diol structure and N-oxide formation. Key spectral data include:

  • Diol Protons : δ 3.8–4.2 ppm (coupled, J = 8–10 Hz).

  • N-Oxide : Deshielded quinoline protons at δ 8.5–9.0 ppm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying 10,11-dihydroxydihydroquinidine N-oxide, achieving retention times of 12–14 minutes on C18 columns .

Q & A

Basic Research Questions

Q. How is 10,11-dihydroxydihydroquinidine N-oxide synthesized and characterized in metabolic studies?

  • Methodological Answer : The synthesis involves oxidation of quinidine followed by dihydroxylation. Key characterization techniques include proton NMR spectroscopy and 2D COSY NMR to resolve conformational ambiguities. For example, the metabolite's stereochemistry and hydroxyl group orientations were confirmed using these methods, with cross-peak analysis in COSY spectra clarifying proton-proton coupling patterns .

Q. What structural features of aromatic N-oxides influence their mutagenicity potential?

  • Methodological Answer : Structural alerts for mutagenicity in aromatic N-oxides are determined via (Q)SAR fingerprinting. Substructure hierarchies (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are screened against mutagenicity databases. Computational models downgrade general aromatic N-oxide alerts but retain subclasses like quindioxin due to strong empirical correlations. Validation involves matching substructures to mutagenic/non-mutagenic compounds in proprietary and public datasets .

Q. How can researchers verify the purity of synthetic 10,11-dihydroxydihydroquinidine N-oxide?

  • Methodological Answer : Use high-sensitivity analytical techniques such as UHPLC-MS/MS coupled with online solid-phase extraction (SPE). Calibration curves (r² > 0.99) ensure quantification accuracy in complex matrices. For example, SPE-UHPLC-MS/MS achieves detection limits of 10–300 µg/kg in plant materials, minimizing manual cleanup steps .

Advanced Research Questions

Q. How do contradictory findings in mutagenicity studies for aromatic N-oxides inform risk assessment?

  • Methodological Answer : Contradictions arise from subclass-specific activity. For instance, while general aromatic N-oxides lack consistent mutagenicity, quindioxin derivatives show strong alerts. Researchers must apply SAR fingerprint analysis to identify substructures (e.g., fused-ring N-oxides) and validate with Ames test data. Proprietary pharmaceutical datasets enhance predictive models by refining structural alerts .

Q. What experimental designs resolve conflicting data on transporter-mediated uptake of N-oxide metabolites?

  • Methodological Answer : Use in vitro models (e.g., HepG2, Huh7 cells) and in vivo Oct1-knockout mice to assess transporter dependence. For 10,11-dihydroxydihydroquinidine N-oxide, OCT1-independent uptake was confirmed via comparative studies in transfected HEK293 cells and knockout mice, highlighting the need for proteomic profiling to identify alternative transporters .

Q. How can conformational analysis improve the design of N-oxide derivatives for pharmacological studies?

  • Methodological Answer : 2D NMR (e.g., COSY) resolves spatial arrangements of hydroxyl and N-oxide groups, which impact receptor binding. For example, dihydroquinidine N-oxide’s rigid conformation limits interactions with benzodiazepine receptors, guiding analog synthesis to prioritize flexible backbones for enhanced agonist activity .

Q. What statistical approaches are critical for validating mutagenicity predictions in aromatic N-oxides?

  • Methodological Answer : Apply weighted linear regression (r² > 0.99) to dose-response data and use Fisher’s exact test to compare mutagenic/non-mutagenic substructure frequencies. Sensitivity analysis (e.g., S/N > 10 for LLOQ) ensures robustness in high-throughput screening workflows .

Data Presentation & Critical Analysis

Q. How should researchers present NMR data for 10,11-dihydroxydihydroquinidine N-oxide to ensure reproducibility?

  • Methodological Answer : Include raw 1D and 2D NMR spectra (e.g., COSY) with annotated cross-peaks and coupling constants. Provide chemical shift tables (δ in ppm) and integration ratios. For conformational analysis, overlay spectra with computational models (e.g., DFT-optimized structures) to validate spatial assignments .

Q. What metrics validate the predictive accuracy of SAR models for N-oxide mutagenicity?

  • Methodological Answer : Calculate specificity (true negative rate) and sensitivity (true positive rate) using confusion matrices. For example, Leadscope’s expert-rule-based model improved accuracy by incorporating subclass alerts (e.g., quindioxin), achieving >85% concordance with in vitro mutagenicity data .

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